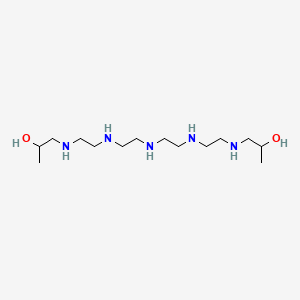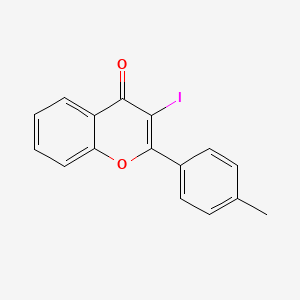
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone is an organic compound with the molecular formula C9H16N2O2. It is known for its unique structure, which includes a nitroso group attached to a piperidone ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone can be synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidone. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different nitroso and nitro compounds.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various nitroso, nitro, and amine derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-1-nitroso-4-piperidone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving free radicals and oxidative stress.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-nitroso-4-piperidone involves its ability to undergo redox reactions. The nitroso group can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor to the nitroso compound, used in similar applications.
2,2,6,6-Tetramethylpiperidine: Another related compound with different reactivity and applications.
4-Oxo-2,2,6,6-tetramethylpiperidine: A related compound formed through oxidation reactions .
Uniqueness
Its ability to participate in redox reactions and form reactive intermediates sets it apart from other similar compounds .
Propiedades
Número CAS |
640-01-7 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-nitrosopiperidin-4-one |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-7(12)6-9(3,4)11(8)10-13/h5-6H2,1-4H3 |
Clave InChI |
PBOJDTWOZVDRPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(N1N=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)


![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)

![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)



![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)

![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
